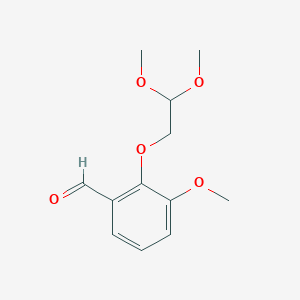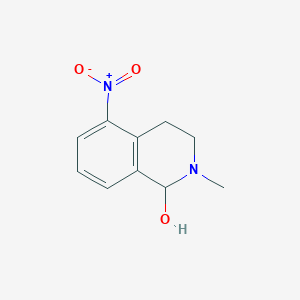
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features an azetidine ring, a four-membered nitrogen-containing ring, which is relatively rare in organic chemistry. The presence of the methoxyphenyl and oxo groups further enhances its chemical reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxyphenylacetic acid with azetidine-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the oxo group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinecarboxylic acid: Lacks the methoxyphenyl and oxo groups, resulting in different reactivity and applications.
3-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the azetidine ring, leading to different chemical properties.
4-Oxo-2-azetidinone: Shares the azetidine ring and oxo group but lacks the methoxyphenyl group.
Uniqueness
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is unique due to the combination of the azetidine ring, methoxyphenyl group, and oxo group
Eigenschaften
CAS-Nummer |
89862-63-5 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-8-4-2-3-7(5-8)12-9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
MLTGHNVWDJYQDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
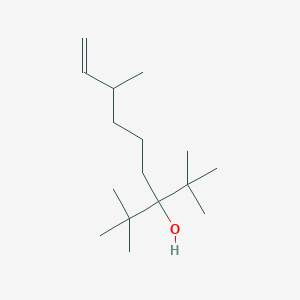
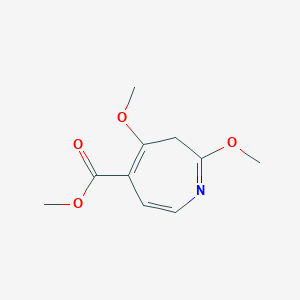
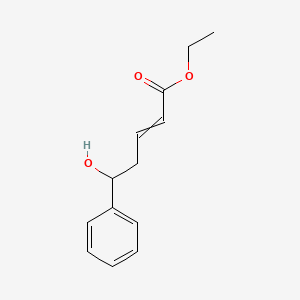
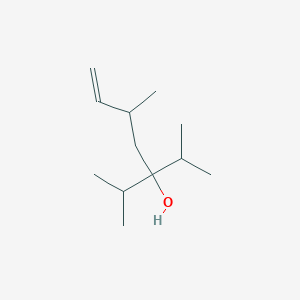
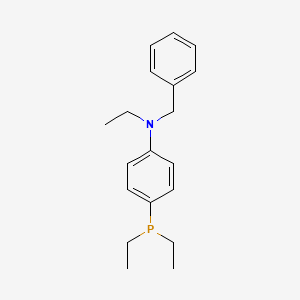

![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)

